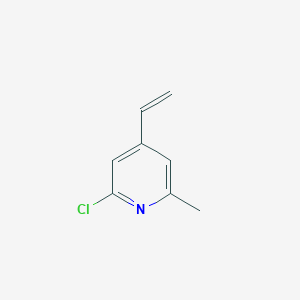![molecular formula C42H62Br2S4 B13140477 2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B13140477.png)
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is part of the thieno[3,2-b]thiophene family, which is characterized by its conjugated system, making it highly relevant in the study of organic electronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene typically involves a multi-step process. One common method starts with the bromination of 3-tetradecylthiophene to produce 5-bromo-3-tetradecylthiophene. This intermediate is then coupled with thieno[3,2-b]thiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen or other functional groups.
Substitution: The bromine atoms can be substituted with different nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) can be employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are often used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or arylated derivatives.
科学研究应用
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene has several applications in scientific research:
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its high charge mobility and stability.
Sensing Devices: This compound is employed in the development of sensors for detecting gases like ammonia, owing to its responsive behavior in thin-film transistors.
作用机制
The mechanism by which 2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily through its conjugated system, which allows for efficient charge transport. The molecular targets include the active sites in electronic devices where charge carriers are generated and transported. The pathways involved often include π-π stacking interactions and the formation of crystalline domains that facilitate charge mobility.
相似化合物的比较
Similar Compounds
Poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene]: A polymeric form with similar electronic properties but different mechanical and processing characteristics.
2,5-Bis(3-hexylthiophen-2-yl)thieno[3,2-b]thiophene: A compound with shorter alkyl chains, affecting its solubility and crystallinity.
Uniqueness
2,5-Bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene is unique due to its long tetradecyl chains, which enhance its solubility in organic solvents and its ability to form well-ordered structures. These properties make it particularly suitable for applications in organic electronics and sensing devices.
属性
分子式 |
C42H62Br2S4 |
|---|---|
分子量 |
855.0 g/mol |
IUPAC 名称 |
2,5-bis(5-bromo-3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C42H62Br2S4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29-39(43)47-41(33)37-31-35-36(45-37)32-38(46-35)42-34(30-40(44)48-42)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32H,3-28H2,1-2H3 |
InChI 键 |
SAGUBJCPKCYCNI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC1=C(SC(=C1)Br)C2=CC3=C(S2)C=C(S3)C4=C(C=C(S4)Br)CCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
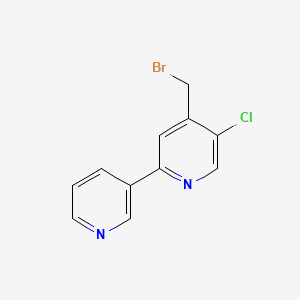
![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)
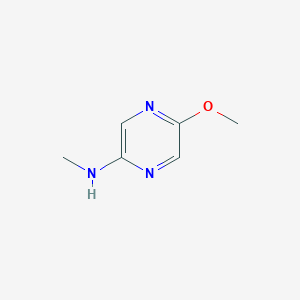

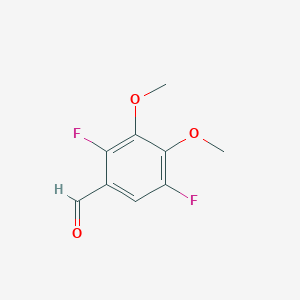
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
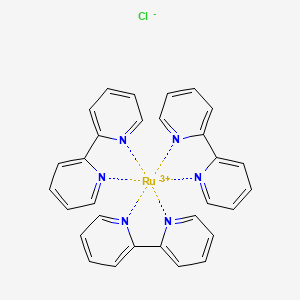
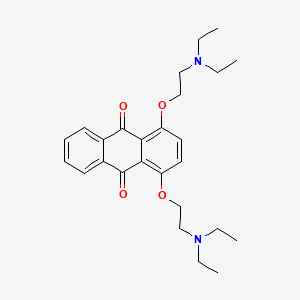
![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
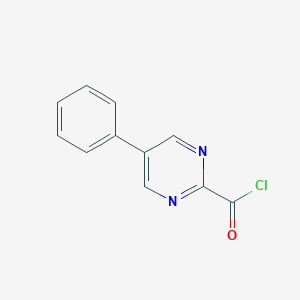
![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
